molecular formula C6H7F3N2O B6316248 1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol CAS No. 656825-59-1

1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Cat. No.: B6316248
CAS No.: 656825-59-1
M. Wt: 180.13 g/mol
InChI Key: LBGMTHDGUVSALO-UHFFFAOYSA-N
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Description

1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is a heterocyclic compound that features a pyrazole ring substituted with methyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-dimethyl-3-(trifluoromethyl)-1H-pyrazole with an oxidizing agent to introduce the hydroxyl group at the 5-position . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or alter the oxidation state of other substituents.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Mechanism of Action

The mechanism by which 1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dimethyl-3-(difluoromethyl)-1H-pyrazol-5-ol
  • 1,4-Dimethyl-3-(pentafluoroethyl)-1H-pyrazol-5-ol
  • 1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

Uniqueness

1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2,4-dimethyl-5-(trifluoromethyl)-1H-pyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2O/c1-3-4(6(7,8)9)10-11(2)5(3)12/h10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGMTHDGUVSALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN(C1=O)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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